molecular formula C20H13NO3 B11108214 2-(3-hydroxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione

2-(3-hydroxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione

Cat. No.: B11108214
M. Wt: 315.3 g/mol
InChI Key: PJVYWXGYENRUJH-UHFFFAOYSA-N
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Description

2-(3-hydroxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione: tetrahydroisoquinoline-1-carboxylic acid , is an organic compound with the chemical formula C17H13NO3. It is derived from isoquinoline by hydrogenation and belongs to the class of tetrahydroisoquinolines (THIQs). THIQs are widely distributed in nature as alkaloids and exhibit diverse biological activities, making them valuable in medicinal chemistry .

Preparation Methods

The synthesis of this compound involves a combination of two synthetic methods:

Chemical Reactions Analysis

    Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve oxidants like potassium permanganate (KMnO), while reduction could use reducing agents like sodium borohydride (NaBH).

    Major Products: The products formed from these reactions vary based on the specific reaction pathway.

Mechanism of Action

The precise mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

    Uniqueness: Highlighting its uniqueness, this compound possesses a fused indenoisoquinoline structure.

    Similar Compounds: While I don’t have a specific list of similar compounds, other tetrahydroisoquinolines with different substituents may exhibit similar properties.

Properties

Molecular Formula

C20H13NO3

Molecular Weight

315.3 g/mol

IUPAC Name

6-(3-hydroxyphenyl)-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione

InChI

InChI=1S/C20H13NO3/c22-14-3-1-2-13(10-14)21-19(23)15-8-6-11-4-5-12-7-9-16(20(21)24)18(15)17(11)12/h1-3,6-10,22H,4-5H2

InChI Key

PJVYWXGYENRUJH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)N(C3=O)C5=CC(=CC=C5)O

Origin of Product

United States

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